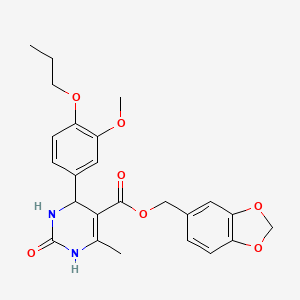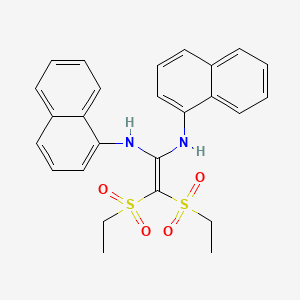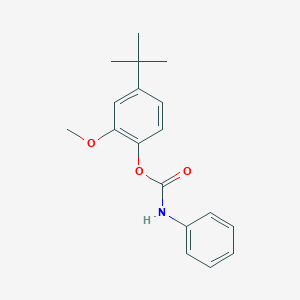
N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been found to have a wide range of effects on the body.
Wirkmechanismus
The mechanism of action of N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the activation of sGC, an enzyme that is responsible for the production of cGMP. By activating sGC, this compound increases the production of cGMP, which leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects
In addition to its effects on cardiovascular disease, N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to have a number of other biochemical and physiological effects. For example, it has been found to have anti-inflammatory effects, and has been studied for its potential applications in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity. Because it targets sGC, it can be used to study the effects of cGMP specifically, without affecting other signaling pathways. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are a number of potential future directions for research on N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is in the development of new sGC activators that are more potent and have longer half-lives than N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. Another area of research is in the development of new applications for this compound, such as in the treatment of neurological disorders. Finally, researchers may also investigate the potential use of this compound in combination with other drugs, to enhance its effects and reduce its limitations.
Synthesemethoden
The synthesis of N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of tert-butylamine with 2-ethylphenyl isocyanate, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final product is obtained through the reaction of the intermediate compound with glycine.
Wissenschaftliche Forschungsanwendungen
N~1~-(tert-butyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cardiovascular disease, where this compound has been found to have a number of beneficial effects. Specifically, it has been found to increase the production of cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and improved blood flow.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-16-11-9-10-14-18(16)22(15-19(23)21-20(2,3)4)26(24,25)17-12-7-6-8-13-17/h6-14H,5,15H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBQPWXFICQNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6167781 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-7-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4890719.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4890725.png)
amino]benzamide](/img/structure/B4890727.png)


![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)
![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)


![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)